1-(5-Chloro-2-methylphenyl)pentan-1-one
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Overview
Description
1-(5-Chloro-2-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 5-chloro-2-methylbenzoyl chloride and pentan-1-one as starting materials, with an aluminum chloride catalyst to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-methylbenzoic acid or 5-chloro-2-methylbenzophenone.
Reduction: Formation of 1-(5-chloro-2-methylphenyl)pentan-1-ol.
Substitution: Formation of 1-(5-substituted-2-methylphenyl)pentan-1-one derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)pentan-1-one involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(5-Chloro-2-methylphenyl)butan-1-one: Similar structure but with a different carbon chain length.
1-(5-Chloro-2-methylphenyl)hexan-1-one: Similar structure but with a longer carbon chain.
Uniqueness
1-(5-Chloro-2-methylphenyl)pentan-1-one is unique due to its specific carbon chain length, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of both chloro and methyl groups on the phenyl ring also contributes to its distinct characteristics compared to other similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPQRUJHYEAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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